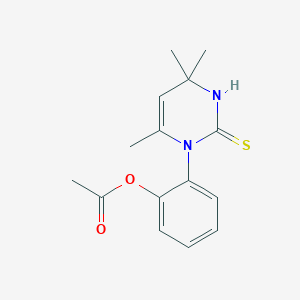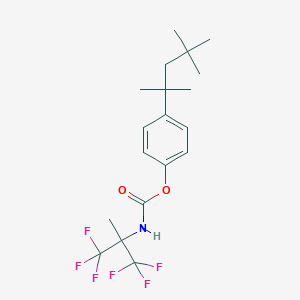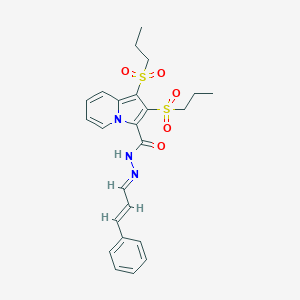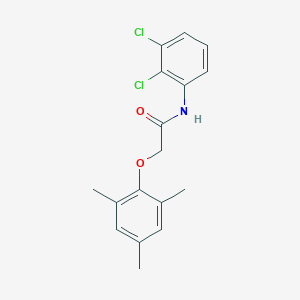![molecular formula C26H30O4 B392710 3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B392710.png)
3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(Allyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with the molecular formula C26H30O4. It has a molecular weight of 406.514 Da and is known for its unique structural features, which include a xanthene core and an allyloxyphenyl group .
Preparation Methods
The synthesis of 3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(allyloxy)benzaldehyde with 3,3,6,6-tetramethyl-1,8-dioxo-octahydro-xanthene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 3,3,6,6-TETRAMETHYL-9-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE include:
4,5-Diarylthiophene-2-carboxylic acid derivatives: These compounds also contain allyloxy groups and have been studied for their anti-inflammatory and antioxidant properties.
4-(Allyloxy)benzoic acid: This compound shares the allyloxyphenyl group and has applications in organic synthesis and material science.
The uniqueness of this compound lies in its xanthene core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H30O4 |
|---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-9-(4-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C26H30O4/c1-6-11-29-17-9-7-16(8-10-17)22-23-18(27)12-25(2,3)14-20(23)30-21-15-26(4,5)13-19(28)24(21)22/h6-10,22H,1,11-15H2,2-5H3 |
InChI Key |
UCWROWYMKCOKGU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC=C)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC=C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)
![2-nitro-N'-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}benzohydrazide](/img/structure/B392634.png)
METHYL]PYRIDINE](/img/structure/B392636.png)

![1-[2,4-Diamino-3-({2-nitrophenyl}diazenyl)-5-methylphenyl]-2-{2-nitrophenyl}diazene](/img/structure/B392639.png)
![ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE](/img/structure/B392642.png)

![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B392644.png)
![1-[4-(hexyloxy)phenyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B392648.png)


![2-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392651.png)

